
2-(2-chlorophenoxy)-1-(4-chlorophenyl)-1-propanone
Descripción general
Descripción
2-(2-chlorophenoxy)-1-(4-chlorophenyl)-1-propanone, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. CPP is a ketone derivative of 4-chlorophenylpropan-2-ol and is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The synthesis and reactivity of related chlorophenyl compounds have been explored for creating novel chemical entities. For instance, compounds with chlorophenyl groups have been used as intermediates in synthesizing complex molecules with potential antimicrobial properties (Rashad et al., 2013). Such synthetic routes often involve the formation of epoxypropanone derivatives, which serve as key synthons for further chemical transformations.
Environmental Science and Degradation Studies
- Chlorophenol derivatives, closely related to the compound , have been extensively studied for their environmental impact, particularly in the degradation of pollutants. Research into the sulfate radical-induced degradation of trichlorophenol, a compound structurally similar to 2-(2-chlorophenoxy)-1-(4-chlorophenyl)-1-propanone, highlights the potential for using advanced oxidation processes to remove such contaminants from water (Xu et al., 2013).
Catalysis and Material Science
- Investigations into the adsorption properties and catalytic behaviors of chlorophenols on metal surfaces offer insights into potential applications in catalysis and materials science. For example, the study of chlorophenol adsorption on Cu(111) surfaces can inform the design of catalysts for environmental remediation or organic synthesis (Altarawneh et al., 2008).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(19-14-5-3-2-4-13(14)17)15(18)11-6-8-12(16)9-7-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXJINZQUKDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



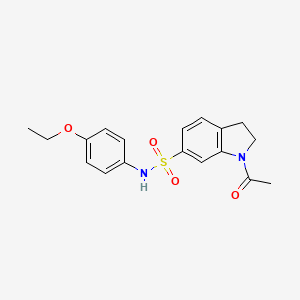
![2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059921.png)
![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)
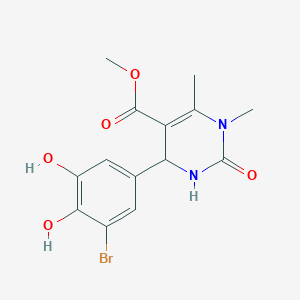
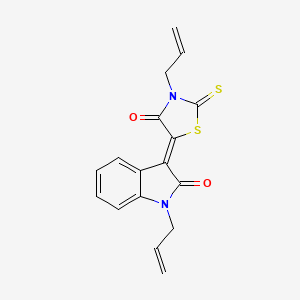
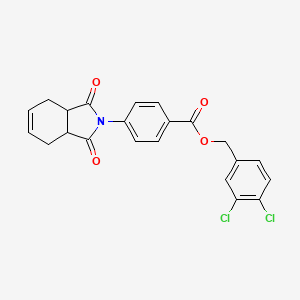

methyl]-8-quinolinol](/img/structure/B4059954.png)

![2-[(4-chlorobenzyl)thio]-4-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059993.png)
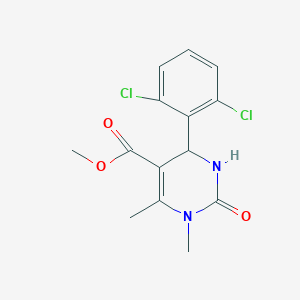
![(1,3-benzodioxol-4-ylmethyl)[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine](/img/structure/B4060007.png)
![4-[3-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4060018.png)
methyl]-8-quinolinol](/img/structure/B4060032.png)